Glycine, N-(3-chloro-2-pyrazinyl)-
Overview
Description
Glycine, N-(3-chloro-2-pyrazinyl)- is a chemical compound with the molecular formula C6H6ClN3O2 . It is a derivative of glycine, which is the simplest and smallest of amino acids .
Molecular Structure Analysis
The molecular structure of Glycine, N-(3-chloro-2-pyrazinyl)- consists of a glycine molecule attached to a 3-chloro-2-pyrazinyl group . The molecular weight of this compound is 187.58 .Mechanism of Action
Target of Action
Glycine, a component of the compound, is known to interact with strychnine-sensitive and strychnine-insensitive glycine binding sites located on the nmda receptor complex .
Mode of Action
The interaction of glycine with its targets can lead to changes in the receptor’s function, potentially influencing neural transmission .
Biochemical Pathways
The interaction of glycine with the nmda receptor complex suggests that it may influence pathways related to neural transmission .
Result of Action
The interaction of glycine with the nmda receptor complex suggests that it may have effects on neural transmission .
Advantages and Limitations for Lab Experiments
Glycine, N-(3-chloro-2-pyrazinyl)- is a potent and selective antagonist of the NMDA receptor, making it a valuable tool for investigating the role of this receptor in various physiological and pathological processes. However, its use in lab experiments is limited by its relatively low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the use of Glycine, N-(3-chloro-2-pyrazinyl)- in scientific research. One area of interest is the investigation of its potential therapeutic effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is the development of more potent and selective NMDA receptor antagonists based on the structure of Glycine, N-(3-chloro-2-pyrazinyl)-. Finally, the use of Glycine, N-(3-chloro-2-pyrazinyl)- in combination with other drugs or therapies may enhance its neuroprotective effects and improve its clinical potential.
Scientific Research Applications
Glycine, N-(3-chloro-2-pyrazinyl)- has been extensively used in scientific research as a tool to investigate the role of NMDA receptors in various physiological and pathological processes. It has been shown to modulate synaptic plasticity, learning, and memory, as well as to exert neuroprotective effects in animal models of stroke, traumatic brain injury, and neurodegenerative diseases.
properties
IUPAC Name |
2-[(3-chloropyrazin-2-yl)amino]acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O2/c7-5-6(9-2-1-8-5)10-3-4(11)12/h1-2H,3H2,(H,9,10)(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWIAQOGRCJWBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)NCC(=O)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601304580 | |
Record name | N-(3-Chloro-2-pyrazinyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601304580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1080650-25-4 | |
Record name | N-(3-Chloro-2-pyrazinyl)glycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1080650-25-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(3-Chloro-2-pyrazinyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601304580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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